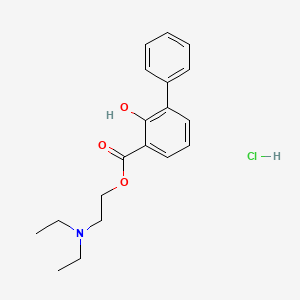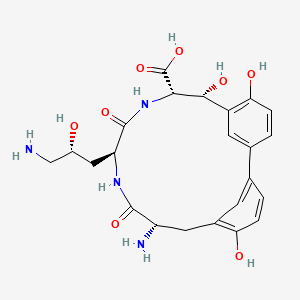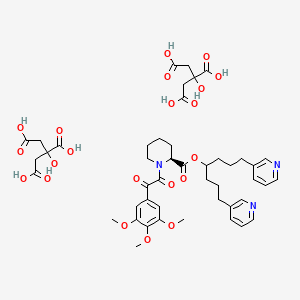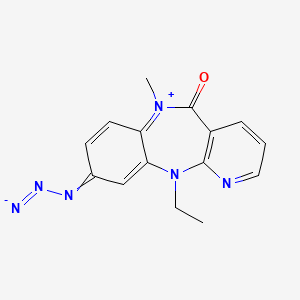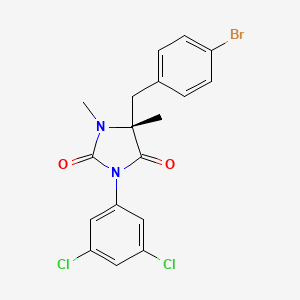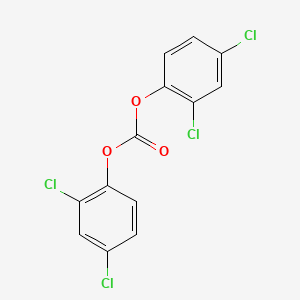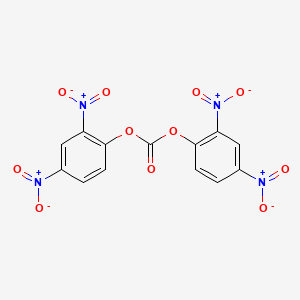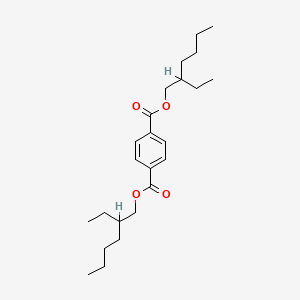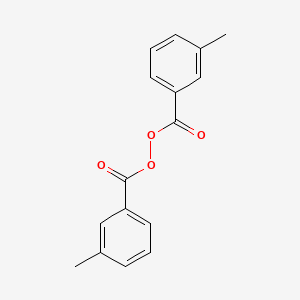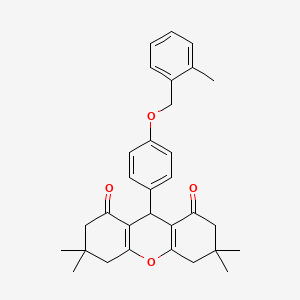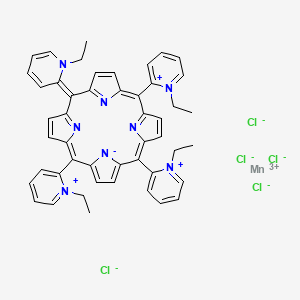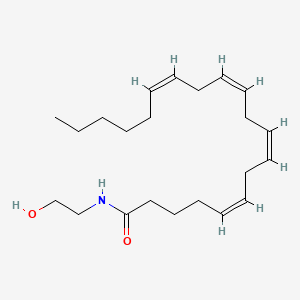
Arachidonylethanolamide
Vue d'ensemble
Description
Arachidonylethanolamide, also known as Anandamide, is an endogenous cannabinoid neurotransmitter. It is an arachidonic acid derivative that acts as an endogenous ligand for the CB cannabinoid receptor and the VR1 vanilloid receptor . It inhibits calcium currents in neuroblastomas and neurons, activates the MAP kinase signaling pathway, and inhibits proliferation and induces apoptosis of lymphocytes and human breast cancer cells .
Synthesis Analysis
Arachidonylethanolamide is synthesized in the brain and functions as an endogenous ligand of the cannabinoid receptor . It is synthesized via a two-enzyme process. First, a novel phospholipid (N-arachidonylphosphatidylethanolamine) is formed by a calcium-dependent transacylase. This lipid is a substrate for a phosphodiesterase of the phospholipase D type which releases Arachidonylethanolamide .Molecular Structure Analysis
The empirical formula of Arachidonylethanolamide is C22H37NO2 and it has a molecular weight of 347.53 . The structure of Arachidonylethanolamide was found to be predominantly linear with a seven-atom ring of the ethanolamine group having a hydrogen bond which stabilizes the molecule .Chemical Reactions Analysis
The conformational properties of Arachidonylethanolamide were analyzed by the combined use of NMR experimental results plus molecular simulations . The vinylic group present has a cis conformation in solution. The terminal chain has a linear conformation and undergoes isotropic fast motion typical of this structure .Physical And Chemical Properties Analysis
Arachidonylethanolamide is an oil with a color ranging from colorless to light yellow . It is soluble in ethanol and has a density of 0.92 g/mL at 25 °C .Applications De Recherche Scientifique
Cannabinoid Receptor Binding and Effects
- Endogenous Ligand for Cannabinoid Receptors : Anandamide was identified as a brain constituent that binds to cannabinoid receptors, suggesting its role as a natural ligand for these receptors (Devane et al., 1992).
- Pharmacological Activity : It exhibits pharmacological activities similar to psychotropic cannabinoids, including hypothermia and analgesia in mice, highlighting its potential therapeutic applications (Fride & Mechoulam, 1993).
Metabolic Pathways and Synthesis
- Enzymatic Hydrolysis and Synthesis : Anandamide is hydrolyzed and synthesized by specific enzymes in the brain, indicating a complex metabolic pathway that could be a target for pharmacological intervention (Ueda et al., 1995).
Neuroimmunological Impact
- Regulation of Appetite and Immune System : Anandamide has been shown to regulate both appetite and immune responses, suggesting a role in neuroimmunology (Hollis et al., 2011).
Biochemical Interactions
- Effects on G-Protein-Coupled Receptors : It acts on G-protein-coupled cannabinoid receptors in the brain with properties similar to exogenous cannabinoids, indicating its role in various physiological processes (Childers et al., 1994).
- Distribution in Brain and Peripheral Tissues : Anandamide is found in various brain regions and peripheral tissues, supporting its potential role as an endogenous agonist in central and peripheral tissues (Felder et al., 1996).
Cellular and Molecular Effects
- Influence on Sperm Fertilizing Capacity : It has been shown to reduce sperm fertilizing capacity in sea urchins by inhibiting the acrosome reaction, indicating its significance in reproductive biology (Schuel et al., 1994).
Pharmaceutical Applications
- Solubility and Stability Enhancement : Research has been conducted to enhance the aqueous solubility and stability of anandamide for potential pharmaceutical use (Jarho et al., 1996).
Physiological and Behavioral Effects
- Behavioral and Physiological Impact in Rodents : Anandamide has been found to cause dose-related decreases in locomotor behavior and physiological changes in rodents, contributing to our understanding of its behavioral effects (Stein et al., 1996).
Ophthalmic Applications
- Reduction of Intraocular Pressure : Topically appliedanandamide has been demonstrated to reduce intraocular pressure in normotensive rabbits, suggesting its potential use in glaucoma therapy (Pate et al., 1995).
Orientations Futures
While there is some evidence to support the hypothesis that Arachidonylethanolamide is synthesized in the brain and functions as an endogenous ligand of the cannabinoid receptor, several important questions remain to be answered . These include whether the concentrations of Arachidonylethanolamide synthesized by cells are sufficient to support a signaling role in the brain .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017453 | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anandamide | |
CAS RN |
94421-68-8 | |
| Record name | Anandamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anandamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANANDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

